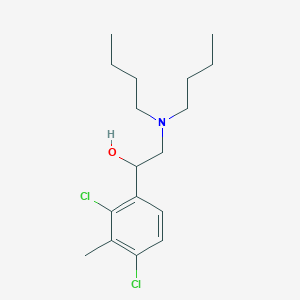
2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol is an organic compound that belongs to the class of ethanolamines These compounds are characterized by the presence of an ethanol group (-CH2CH2OH) attached to an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol typically involves the reaction of 2,4-dichloro-3-methylbenzaldehyde with dibutylamine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol would depend on its specific applications. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the dibutylamino group suggests that it may act as a ligand or modulator of certain biological processes.
相似化合物的比较
Similar Compounds
- 2-(Diethylamino)-1-(2,4-dichlorophenyl)ethanol
- 2-(Dimethylamino)-1-(2,4-dichlorophenyl)ethanol
- 2-(Dibutylamino)-1-(2,4-dichlorophenyl)ethanol
Uniqueness
The uniqueness of 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol lies in its specific substitution pattern on the phenyl ring and the presence of the dibutylamino group. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
属性
CAS 编号 |
5442-66-0 |
|---|---|
分子式 |
C17H27Cl2NO |
分子量 |
332.3 g/mol |
IUPAC 名称 |
2-(dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C17H27Cl2NO/c1-4-6-10-20(11-7-5-2)12-16(21)14-8-9-15(18)13(3)17(14)19/h8-9,16,21H,4-7,10-12H2,1-3H3 |
InChI 键 |
SGEGJUUAHSLYGV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC(C1=C(C(=C(C=C1)Cl)C)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















